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Glutamic acid, monosodium salt - 21932-17-2

Glutamic acid, monosodium salt

Catalog Number: EVT-12791709
CAS Number: 21932-17-2
Molecular Formula: C5H9NNaO4+
Molecular Weight: 170.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
One of the FLAVORING AGENTS used to impart a meat-like flavor.
Overview

Glutamic acid, monosodium salt, commonly known as monosodium glutamate, is the sodium salt derived from glutamic acid, a naturally occurring amino acid. This compound is widely recognized for its role as a flavor enhancer, particularly in Asian cuisine, where it is used to impart the savory taste known as umami. Monosodium glutamate is present in various foods, including tomatoes and cheeses, and has been utilized in cooking for over a century.

Source

Monosodium glutamate is produced through the fermentation of carbohydrates such as sugar beets, sugar cane, cassava, or molasses. This process involves specific strains of bacteria that convert these carbohydrates into glutamic acid, which is then neutralized with sodium to form monosodium glutamate. The compound can also be found naturally in many protein-rich foods, where it contributes to their flavor profile.

Classification

Monosodium glutamate falls under the category of food additives and flavor enhancers. It is classified as "generally recognized as safe" by the United States Food and Drug Administration and is widely accepted in culinary practices globally.

Synthesis Analysis

Methods

The synthesis of monosodium glutamate primarily employs a fermentation process. This method has evolved since its initial discovery by Japanese chemist Kikunae Ikeda in 1908, who isolated glutamate from kombu seaweed. Modern production typically involves:

  1. Fermentation: Microorganisms such as Corynebacterium species are cultured with carbohydrates extracted from sugar sources. These bacteria metabolize the sugars to produce glutamic acid.
  2. Neutralization: The glutamic acid is then neutralized with sodium hydroxide or sodium carbonate to yield monosodium glutamate.
  3. Purification: The resulting solution undergoes filtration and crystallization to obtain pure monosodium glutamate.

Technical Details

The fermentation process can be optimized for higher yields through controlled conditions such as temperature, pH, and nutrient availability. Continuous fermentation techniques are also employed to enhance efficiency.

Molecular Structure Analysis

Structure

Monosodium glutamate has a molecular formula of C5H8NNaO4C_5H_8NNaO_4 and typically exists in the form of a monohydrate C5H8NNaO4H2OC_5H_8NNaO_4\cdot H_2O. Its structure includes a zwitterionic form where the molecule carries both positive and negative charges.

Data

  • Molecular Weight: 169.11 g/mol (anhydrous)
  • Solubility: Freely soluble in water; insoluble in organic solvents.
  • Crystalline Form: White crystalline powder.
Chemical Reactions Analysis

Monosodium glutamate participates in various chemical reactions typical of amino acids:

  1. Hydrolysis: In aqueous solutions, it can dissociate into sodium ions and glutamate ions.
  2. Maillard Reaction: When heated with sugars, it can participate in browning reactions that enhance flavor and color in cooked foods.
  3. Transamination: Monosodium glutamate can act as an amino group donor in transamination reactions, which are crucial for amino acid metabolism.

Technical Details

The stability of monosodium glutamate under cooking conditions allows it to retain its flavor-enhancing properties without significant degradation.

Mechanism of Action

Monosodium glutamate primarily exerts its effects through the activation of specific taste receptors on the tongue that respond to umami flavors. The mechanism involves:

  1. Binding: Glutamate binds to metabotropic glutamate receptors (mGluRs) on taste receptor cells.
  2. Signal Transduction: This binding triggers a cascade of intracellular signals that ultimately result in the perception of umami taste.
  3. Neurotransmission: Glutamate also acts as a neurotransmitter in the central nervous system, influencing synaptic transmission and plasticity.

Data

Research indicates that dietary intake of monosodium glutamate does not significantly alter serum levels of amino acids but may enhance sensory experiences related to food consumption.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Odor: Odorless.
  • Taste: Savory (umami).

Chemical Properties

  • pH: Neutral when dissolved in water.
  • Stability: Stable under normal food processing conditions; does not decompose during cooking at standard temperatures.
  • Reactivity: Non-hygroscopic; does not absorb moisture from the air.

Relevant Data or Analyses

Monosodium glutamate's low sodium content compared to table salt makes it an attractive alternative for enhancing flavor without increasing sodium intake significantly.

Applications

Monosodium glutamate is extensively used across various sectors:

  1. Culinary Uses: As a flavor enhancer in soups, sauces, snacks, and processed foods.
  2. Food Preservation: Enhances flavors while contributing to food preservation through its antimicrobial properties.
  3. Scientific Research: Utilized in cell culture media for neuronal studies due to its role as a neurotransmitter precursor.

Properties

CAS Number

21932-17-2

Product Name

Glutamic acid, monosodium salt

IUPAC Name

sodium;2-aminopentanedioic acid

Molecular Formula

C5H9NNaO4+

Molecular Weight

170.12 g/mol

InChI

InChI=1S/C5H9NO4.Na/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);/q;+1

InChI Key

LPUQAYUQRXPFSQ-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)O)C(C(=O)O)N.[Na+]

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